Compound Description: Flecainide is a class Ic antiarrhythmic drug commonly used in the treatment of various cardiac arrhythmias, including supraventricular tachycardia, atrial fibrillation, and catecholaminergic polymorphic ventricular tachycardia (CPVT) [, , , , , , , , , , , , , , , , , , , , , , , , , ]. Its therapeutic mechanism involves the blockade of sodium channels in the heart, reducing the speed of electrical impulses that can trigger irregular heartbeats [, , , , ]. Flecainide exhibits use-dependent block, meaning its potency increases with faster heart rates []. Despite its efficacy, flecainide is associated with potential proarrhythmic effects, particularly in patients with structural heart disease [, , , , ].
N-methylated Flecainide Analogues (QX-FL and NM-FL)
Compound Description: N-methylated Flecainide analogues, specifically QX-FL and NM-FL, are synthetic derivatives of Flecainide designed to investigate the individual contributions of sodium channel and ryanodine receptor (RyR2) blockade to the drug's antiarrhythmic effects []. These analogues display reduced potency for inhibiting RyR2 channels compared to Flecainide while maintaining similar sodium channel blocking activity [].
Relevance: The development of N-methylated Flecainide analogues like QX-FL and NM-FL highlights the importance of understanding the multiple targets of Flecainide action, particularly in the context of CPVT []. By comparing the efficacy of Flecainide to these analogues, researchers can dissect the relative contribution of RyR2 blockade to its therapeutic effects. This knowledge is crucial for developing safer and more effective treatments for CPVT and other arrhythmias. The structural modifications in these analogues, specifically the N-methylation, emphasize the specific regions of the Flecainide molecule critical for its interaction with RyR2. This information guides the development of future drugs targeting this receptor. The comparison between Flecainide and its N-methylated analogues reinforces the role of structural modifications in influencing drug selectivity and potency for different targets.
R-Propafenone
Compound Description: R-Propafenone is another class Ic antiarrhythmic drug, structurally similar to Flecainide, that also exhibits sodium channel blocking properties and the ability to suppress arrhythmogenic calcium waves in cardiomyocytes [].
Relevance: The structural similarities between R-propafenone and Flecainide-d3 suggest a shared mechanism of action, primarily involving sodium channel blockade []. Comparing the pharmacological profiles of these compounds could provide insights into structure-activity relationships and aid in the development of novel antiarrhythmic agents. Additionally, the shared ability to suppress calcium waves suggests that both compounds might have similar efficacy in treating CPVT, highlighting potential alternative treatment options for this condition [].
Mexiletine
Compound Description: Mexiletine is a class Ib antiarrhythmic drug primarily used in the treatment of ventricular arrhythmias and neuropathic pain []. In the context of the provided research, Mexiletine was used as a potential treatment option for a patient experiencing myotonia, a condition characterized by muscle stiffness, associated with a sodium channel mutation [].
Relevance: While not directly interacting with Flecainide-d3, Mexiletine's application in a case study involving sodium channel dysfunction underscores the complex interplay between sodium channel activity and cardiac or muscular excitability []. This case highlights the potential for off-target effects of Flecainide-d3, particularly given its parent compound's known interaction with sodium channels.
Source and Classification
Flecainide-d3 is synthesized from flecainide, which is derived from 2,5-bis(2,2,2-trifluoroethoxy)benzoic acid. The deuterated version, flecainide-d3, incorporates deuterium atoms into its molecular structure, which can be useful for various research applications, including pharmacokinetic studies and metabolic tracking.
Synthesis Analysis
Methods and Technical Details
The synthesis of flecainide-d3 involves several key steps:
Starting Material: The synthesis typically begins with 2,5-bis(2,2,2-trifluoroethoxy)benzoic acid.
Formation of Acid Chloride: This acid is converted into its acid chloride derivative.
Reaction with Amines: The acid chloride reacts with 2-(aminomethyl)piperidine or 2-(aminomethyl)pyridine to form the corresponding amide.
Deuteration: During the synthesis process, specific reagents containing deuterium are introduced to replace hydrogen atoms with deuterium in the final product.
Purification: The resulting flecainide-d3 is purified through crystallization or chromatography techniques.
The detailed reaction scheme highlights that the two-step method via a pyridine intermediate is commercially preferred due to its higher selectivity and yield compared to one-step methods that produce a mixture of isomers.
Molecular Structure Analysis
Structure and Data
Flecainide-d3 has a complex molecular structure characterized by the following:
Chemical Formula: C17H20D3F6N2O3
Molecular Weight: Approximately 386.4 g/mol (considering deuterium).
Structural Features: The molecule contains:
A piperidine ring.
Two trifluoroethoxy groups attached to a benzene ring.
The incorporation of deuterium alters the physical properties slightly compared to non-deuterated flecainide, impacting its behavior in biological systems.
Chemical Reactions Analysis
Reactions and Technical Details
Flecainide-d3 undergoes various chemical reactions typical of amides and aromatic compounds:
Hydrogenation: The amide can be reduced to form the corresponding amine.
Acylation: Flecainide-d3 can react with acylating agents to form derivatives useful in pharmaceutical formulations.
Metabolism: In vivo, flecainide-d3 may undergo metabolic processes similar to those of regular flecainide, involving cytochrome P450 enzymes like CYP2D6 and CYP1A2.
These reactions are crucial for understanding the pharmacokinetics and pharmacodynamics of flecainide-d3 in clinical settings.
Mechanism of Action
Process and Data
Flecainide-d3 acts primarily as a sodium channel blocker. The mechanism involves:
Binding to Sodium Channels: Flecainide-d3 binds preferentially to open or inactivated states of voltage-gated sodium channels in cardiac tissues.
Inhibition of Sodium Influx: By blocking these channels, it reduces the influx of sodium ions during depolarization phases of cardiac action potentials.
Stabilization of Cardiac Membrane: This action stabilizes the cardiac membrane potential and decreases excitability, effectively controlling arrhythmias.
The efficacy of this mechanism is supported by various studies demonstrating its ability to restore normal rhythm in patients with tachyarrhythmias.
Physical and Chemical Properties Analysis
Physical and Chemical Properties
Flecainide-d3 exhibits distinct physical and chemical properties:
Analytical techniques such as nuclear magnetic resonance spectroscopy can confirm the presence of deuterium in the compound.
Applications
Scientific Uses
Flecainide-d3 serves several significant roles in scientific research:
Pharmacokinetic Studies: Its deuterated nature allows for precise tracking in metabolic studies due to differences in mass.
Drug Development: Used in formulations aimed at improving therapeutic efficacy or reducing side effects associated with standard flecainide.
Analytical Chemistry: Acts as a reference standard for quality control processes in pharmaceutical manufacturing.
The unique properties of flecainide-d3 make it an invaluable tool for researchers studying antiarrhythmic drugs and their mechanisms.
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.